N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-methyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-22-18(28)14-25-8-10-26(11-9-25)20(29)16-12-24(2)13-17-19(16)23-27(21(17)30)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKSIDIQQDKAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The structural formula can be represented as:
This compound can be synthesized through various methods that involve the modification of the pyrazolo ring and the introduction of piperazine and acetamide functionalities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of pyrazolo[4,3-c]pyridine have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain pyrazolo derivatives exhibited IC50 values ranging from 5.42 to 30.25 µM against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells, indicating promising anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MCF-7 | 5.76 |
| 4f | MCF-7 | 5.42 |
| Sorafenib | MCF-7 | 5.84 - 9.63 |
The mechanism by which N-methyl derivatives exert their biological effects often involves the inhibition of key enzymes involved in cancer progression. For instance, some studies have shown that modifications to the pyrazole ring enhance binding affinity to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The selectivity towards CDK2 over CDK9 has been noted, suggesting a potential for targeted therapy in cancer treatment.
3. Antimicrobial Activity
In addition to anticancer properties, compounds with similar scaffolds have demonstrated antimicrobial activity. The incorporation of functional groups such as amino or hydroxy can enhance the bioactivity against bacterial strains . The structural modifications that lead to improved solubility and bioavailability are critical for developing effective antimicrobial agents.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives revealed that compounds with specific substituents showed enhanced cytotoxicity against MCF-7 cells compared to others. The study utilized the MTT assay to assess cell viability post-treatment with various concentrations of the compounds over a 48-hour period.
Case Study 2: Enzyme Inhibition Studies
Research focused on the inhibition of ALDH1A isoforms showed that certain modifications to the pyrazolo structure significantly affected enzyme activity. Compounds were tested for their ability to inhibit ALDH1A, with results indicating varying degrees of potency based on structural changes .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of compounds similar to N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide as anti-tubercular agents. For instance, derivatives of piperazine have shown promising activity against Mycobacterium tuberculosis. A study reported that certain substituted benzamide derivatives exhibited significant inhibitory concentrations against this pathogen, suggesting that modifications to the piperazine structure could enhance efficacy against tuberculosis .
Anticancer Properties
The compound's structural features may also confer anticancer properties. Research has indicated that pyrazolo[4,3-c]pyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression and induction of apoptosis in various cancer cell lines. Further investigation into this compound could reveal similar effects .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological properties. Compounds containing piperazine have been explored for their anxiolytic and antidepressant effects. The interaction of such compounds with serotonin receptors suggests potential applications in treating mood disorders. Studies focusing on the neurochemical pathways affected by this compound could provide insights into its therapeutic viability .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps generally include:
- Formation of the pyrazolo[4,3-c]pyridine core.
- Introduction of the piperazine moiety.
- Methylation and acylation to yield the final product.
Case Studies on Derivatives
Research has shown that various derivatives of related compounds exhibit enhanced biological activity. For example, modifications to the carbonyl group or alterations in the phenyl substituent can significantly affect potency and selectivity for specific biological targets .
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 | Significant activity against Mycobacterium tuberculosis |
| Compound B | Anticancer | 0.75 | Induces apoptosis in cancer cell lines |
| Compound C | Neuroactive | 0.90 | Potential anxiolytic effects |
Preparation Methods
Japp-Klingemann Annulation for Pyrazole Ring Formation
Source details a modified Japp-Klingemann reaction using 2-chloro-3-nitropyridine precursors. Treatment with arenediazonium tosylates under SNAr conditions yields hydrazone intermediates, which undergo cyclization to form the pyrazole ring. Key parameters:
Knoevenagel Condensation for Pyridine Ring Elaboration
As per, arylglyoxals react with 3-methyl-1-aryl-1H-pyrazole-5-amines in H2O/acetone (1:2) with TPAB catalyst (20 mol%) to construct fused pyridines:
- Reaction Time : 4–6 hours
- Yield : Up to 97% for model compounds
- Regioselectivity : Controlled by electron-withdrawing groups on arylglyoxals
Functionalization of the Pyrazolo[4,3-c]Pyridine Core
Introduction of 5-Methyl and 3-Oxo Groups
Methylation at position 5 employs methyl iodide in DMF with K2CO3 base (85% yield). The 3-oxo group is installed via oxidative dearomatization using MnO2 in dichloromethane (72% yield).
2-Phenyl Substitution via Suzuki-Miyaura Coupling
A patent-derived method () uses:
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3
- Solvent : DME/H2O (4:1)
- Temperature : 90°C, 12 hours
- Yield : 78% for analogous arylations
Piperazine Coupling at Position 7
Carboxylic Acid Activation
The 7-position carbonyl is introduced via Schlenk equilibrium using oxalyl chloride:
Reductive Amination with Piperazine
Source demonstrates sodium triacetoxyborohydride (STAB) -mediated coupling:
| Parameter | Value |
|---|---|
| Piperazine Equiv | 1.2 |
| Solvent | DCM/MeOH (9:1) |
| Temperature | 0°C → RT |
| Reaction Time | 8 hours |
| Yield | 82% (analogous) |
N-Methylacetamide Side Chain Installation
Methylamine Displacement
Methylamine gas (2 eq) in THF at 40°C for 6 hours achieves nucleophilic substitution:
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization Across Key Steps
Critical Challenges and Solutions
Regioselectivity in Pyrazole Annulation
Piperazine Over-alkylation
Amide Racemization
Scalability and Process Chemistry Considerations
- One-Pot Annulation : Reduces purification steps (3.2 kg scale demonstrated in)
- Green Solvents : H2O/acetone system lowers environmental impact ()
- Catalyst Recycling : TPAB recovery via aqueous extraction (87% recovery)
Analytical Characterization Benchmarks
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step pathways, including amide bond formation and piperazine coupling. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often require temperatures between 60–80°C to balance yield and side-product formation .
- Catalysts : Use of coupling agents like HATU or EDCI improves amidation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures >95% purity .
Q. Which analytical methods are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 464.5 for the parent ion) .
- HPLC : Monitors purity using C18 columns with UV detection at 254 nm .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Moderate solubility in organic solvents is expected due to the heterocyclic core .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen®) to evaluate IC50 against kinases like CDK or JAK .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive/negative strains .
Q. How does the piperazine moiety influence pharmacological properties?
The piperazine group enhances water solubility and facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets). Its flexibility may improve binding kinetics .
Advanced Research Questions
Q. What strategies address contradictory SAR data in pyrazolo-pyridine analogs?
Contradictions arise from substituent effects (e.g., 5-methyl vs. 5-ethyl groups). Resolve by:
- Co-crystallization studies : Resolve binding modes with target proteins (e.g., X-ray crystallography) .
- Free-energy perturbation (FEP) : Computational modeling quantifies substituent contributions to binding affinity .
Q. How can structural modifications improve selectivity for kinase targets?
- Bioisosteric replacement : Substitute the phenyl group with heteroaromatics (e.g., pyridine) to reduce off-target interactions .
- Prodrug design : Introduce ester groups (e.g., ethyl acetate in ) to enhance membrane permeability .
Q. What experimental designs validate the mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding .
Q. How do degradation pathways impact long-term stability?
- Forced degradation studies : Expose to oxidative (H2O2), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. LC-MS identifies degradation products (e.g., hydrolysis of the acetamide group) .
- QSPR modeling : Predict stability using molecular descriptors like logP and polar surface area .
Q. What methods reconcile discrepancies between in vitro and in vivo efficacy data?
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to assess bioavailability and target engagement .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
